molecular formula C17H21N3O4 B1149847 Anastrozole Diacid CAS No. 1338800-81-9

Anastrozole Diacid

Cat. No.: B1149847
CAS No.: 1338800-81-9
M. Wt: 331.37
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Description

Mechanism of Action

Target of Action

Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .

Mode of Action

This compound is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, this compound effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .

Pharmacokinetics

This compound is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, this compound can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of this compound presents an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Anastrozole Diacid plays a pivotal role in biochemical reactions by inhibiting the enzyme aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the biosynthesis of estrogens from androgens. By binding to the aromatase enzyme, this compound prevents the conversion of androgens such as androstenedione and testosterone into estrogens like estrone and estradiol . This interaction is highly selective and competitive, ensuring that the enzyme’s activity is significantly reduced, leading to lower estrogen levels in the body .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In hormone receptor-positive breast cancer cells, the reduction in estrogen levels caused by this compound leads to decreased cell proliferation and increased apoptosis. This compound influences cell signaling pathways, particularly those involving estrogen receptors, and alters gene expression patterns associated with cell growth and survival . Additionally, this compound impacts cellular metabolism by reducing the availability of estrogens, which are essential for the metabolic activities of certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the aromatase enzyme. This compound binds to the heme group of the aromatase enzyme, blocking its active site and preventing the conversion of androgens to estrogens . This inhibition is highly specific, ensuring that only the aromatase enzyme is targeted without affecting other enzymes involved in steroidogenesis. The reduction in estrogen levels leads to decreased activation of estrogen receptors, resulting in altered gene expression and reduced cell proliferation in estrogen-dependent breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Studies have shown that this compound can sustain its effects on estrogen levels and cellular functions even after prolonged exposure. Long-term use may lead to adaptive changes in cellular pathways, potentially affecting the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces estrogen levels without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including bone density loss and alterations in lipid metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative and conjugative pathways. The main metabolic pathways involve hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, followed by glucuronidation by UDP-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites, which are then excreted via the urine . The metabolism of this compound is crucial for its clearance from the body and the regulation of its pharmacological activity.

Transport and Distribution

This compound is well-absorbed and widely distributed within the body. It is transported in the bloodstream, primarily bound to plasma proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate various tissues, including adipose tissue and the liver. The transport and distribution of this compound are essential for its therapeutic efficacy, ensuring that sufficient concentrations reach the target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where the aromatase enzyme is located . This localization is facilitated by the compound’s lipophilic nature, allowing it to integrate into the endoplasmic reticulum membrane. The presence of this compound in the endoplasmic reticulum ensures effective inhibition of the aromatase enzyme, leading to reduced estrogen synthesis and subsequent therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anastrozole Diacid involves multiple steps, starting from the precursor AnastrozoleOne common method involves the oxidation of Anastrozole using strong oxidizing agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

Anastrozole Diacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of diacid derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Anastrozole Diacid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

    Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.

    Formestane: A steroidal aromatase inhibitor used in Europe.

Uniqueness

Anastrozole Diacid is unique due to its specific chemical structure, which allows for selective inhibition of aromatase with minimal side effects. Its non-steroidal nature provides advantages over steroidal inhibitors, such as a lack of steroid-associated adverse effects .

Properties

CAS No.

1338800-81-9

Molecular Formula

C17H21N3O4

Molecular Weight

331.37

Appearance

Solid powder

Purity

> 95%

solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid

Origin of Product

United States

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